molecular formula C10H12N2O2 B8637517 2-Ethyl-5-nitroisoindoline CAS No. 911300-54-4

2-Ethyl-5-nitroisoindoline

Cat. No. B8637517
CAS RN: 911300-54-4
M. Wt: 192.21 g/mol
InChI Key: OZNOXKROZMEYCR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving 2-Ethyl-5-nitroisoindoline are not detailed in the retrieved sources. Isoindolines, in general, have been found to be important intermediates for the synthesis of new drugs with different applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on chemical databases .

properties

CAS RN

911300-54-4

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-ethyl-5-nitro-1,3-dihydroisoindole

InChI

InChI=1S/C10H12N2O2/c1-2-11-6-8-3-4-10(12(13)14)5-9(8)7-11/h3-5H,2,6-7H2,1H3

InChI Key

OZNOXKROZMEYCR-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of dibromide 118 (9.27 g, 30.0 mmol), ethylamine hydrochloride (2.45 g, 30.0 mmol) and Et3N (21 mL, 150 mmol) in DMF (100 mL) was stirred at 20° C. for 90 min. The mixture was partitioned between EtOAc and aqueous Na2CO3 solution. The organic fraction was washed with water, dried and the solvent evaporated to give isoindole 245 (3.21 g, 56%) as a dark oil: 1H NMR δ 8.11 (dd, J=8.1, 2.1 Hz, 1H, H-6), 8.05 (d, J=2.1 Hz, 1H, H-4), 7.34 (d, J=8.1 Hz, 1H, H-7), 3.99 (s, 4H, H-1, H-3), 2.82 (q, J=7.2 Hz, 2H, CH2), 1.22 (t, J=7.2 Hz, 3H, CH3); HRMS (FAB+) calcd for C10H13N2O2 (MH+) m/z 193.0977, found 193.0983.
Quantity
9.27 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
56%

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